molecular formula C14H9FN2O2S B2702741 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 831184-55-5

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2702741
CAS No.: 831184-55-5
M. Wt: 288.3
InChI Key: LUZONPFQOPIPOA-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan compound in the presence of a palladium catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Amide Bond Formation: The final step involves the formation of the amide bond between the furan ring and the thiazole ring. This can be achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially leading to the formation of amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Amines

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-(4-bromophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-(4-methylphenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-10-3-1-9(2-4-10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZONPFQOPIPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330385
Record name 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831184-55-5
Record name 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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